molecular formula C14H11N3O3 B2945820 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide CAS No. 851095-57-3

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

Cat. No. B2945820
CAS RN: 851095-57-3
M. Wt: 269.26
InChI Key: XNFUOTQUUSJPFH-UHFFFAOYSA-N
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Description

The compound “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide” is a complex organic molecule that likely contains a furan ring, an oxadiazole ring, and a phenyl group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Oxadiazole is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom . The phenyl group is a functional group that consists of six carbon atoms attached in a planar cyclic arrangement, and is usually attached to a molecule by one carbon atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol were synthesized from furan-2-carboxylic acid hydrazide . The synthesis involved a ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide .

Future Directions

While specific future directions for this compound were not found, furan derivatives have been studied for their potential applications in various fields, including therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .

properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c18-12(9-10-5-2-1-3-6-10)15-14-17-16-13(20-14)11-7-4-8-19-11/h1-8H,9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFUOTQUUSJPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701330508
Record name N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816112
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

851095-57-3
Record name N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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